molecular formula C25H31FN2O4 B5109459 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid

Cat. No.: B5109459
M. Wt: 442.5 g/mol
InChI Key: QAHXWPREPHJNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylcyclohexyl group attached to a piperazine ring, with oxalic acid as a counterion. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets in biological systems. Piperazine derivatives are known to act on GABA (gamma-aminobutyric acid) receptors, leading to the modulation of neurotransmitter activity. This interaction can result in various pharmacological effects, including sedation and anticonvulsant activity .

Comparison with Similar Compounds

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine can be compared with other piperazine derivatives such as:

    1-(p-Fluorophenyl)piperazine: Similar in structure but lacks the phenylcyclohexyl group.

    1-(3-Fluorophenyl)-4-(methyl-d3)piperazine: Contains a deuterated methyl group instead of the phenylcyclohexyl group. The uniqueness of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2.C2H2O4/c24-22-8-4-5-19(17-22)18-25-13-15-26(16-14-25)23-11-9-21(10-12-23)20-6-2-1-3-7-20;3-1(4)2(5)6/h1-8,17,21,23H,9-16,18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHXWPREPHJNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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